molecular formula C6H5BrN2 B2553900 4-Bromo-3-ethynyl-1-methylpyrazole CAS No. 2413878-82-5

4-Bromo-3-ethynyl-1-methylpyrazole

Cat. No. B2553900
CAS RN: 2413878-82-5
M. Wt: 185.024
InChI Key: OJTICNZNVAPEJQ-UHFFFAOYSA-N
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Description

4-Bromo-3-ethynyl-1-methylpyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom and an ethynyl group in the molecule suggests that it may have unique chemical properties and reactivity, making it of interest in various chemical synthesis and research applications.

Synthesis Analysis

The synthesis of 4-bromo-3-ethynyl-1-methylpyrazole can be related to the general methods of synthesizing bromopyrazoles. An efficient one-pot synthesis method for 3,5-diaryl-4-bromopyrazoles has been developed, which involves a 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides. This method exhibits high regioselectivity and good functional group tolerance, producing moderate to good yields . Although the specific synthesis of 4-bromo-3-ethynyl-1-methylpyrazole is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of bromopyrazoles has been studied using rotational spectroscopy and ab initio calculations. The halogen bonding properties of 4-bromopyrazole have been explored, indicating that it can form halogen bonds comparable in strength to those formed by other halogen-containing molecules . This suggests that the molecular structure of 4-bromo-3-ethynyl-1-methylpyrazole would also allow it to engage in halogen bonding, which could be useful in biochemical structure determination.

Chemical Reactions Analysis

The reactivity of bromopyrazoles can be inferred from various studies. For instance, 3-bromooxindoles have been used in a formal [4 + 1] annulation reaction with in situ-derived 1,2-diaza-1,3-dienes, leading to the synthesis of spiropyrazoline oxindoles . Additionally, bromination reactions of hydroxymethylpyrazoles have been shown to lead to the substitution of the hydroxymethyl group with a bromine atom . These studies suggest that the bromine atom in 4-bromo-3-ethynyl-1-methylpyrazole could participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3-ethynyl-1-methylpyrazole can be deduced from related compounds. The crystal structure of a related compound, 3(5)-phenyl-4-bromo-5(3)-methylpyrazole, shows the presence of both tautomers in the crystals, indicating the possibility of dynamic proton disorder . Dichlorodialkyltin complexes with 4-bromopyrazole have been studied, revealing stable solid hexacoordinate complexes and the importance of intramolecular hydrogen bonds . The crystal structures of two 4-bromopyrazole derivatives have been determined, showing that the molecules are linked by N-H…N intermolecular hydrogen bonds forming a three-dimensional network . These findings suggest that 4-bromo-3-ethynyl-1-methylpyrazole may also exhibit interesting solid-state properties and the potential for forming hydrogen bonds.

Scientific Research Applications

Corrosion Inhibition

The heterocyclic diazoles, including compounds structurally similar to 4-Bromo-3-ethynyl-1-methylpyrazole, have been investigated as corrosion inhibitors for iron in acidic conditions. Research demonstrates that such compounds can significantly decrease corrosion rates by increasing charge-transfer resistance, which suggests potential applications in protecting metallic structures against acid-induced corrosion. The effectiveness of these inhibitors correlates with their concentration and immersion time, indicating their potential for tailored corrosion protection strategies based on the environmental conditions and desired duration of protection (Babić-Samardžija et al., 2005).

Protein Crystallography

In the field of protein crystallography, halogenated pyrazoles, closely related to 4-Bromo-3-ethynyl-1-methylpyrazole, have been identified as effective tools for phase determination through single-wavelength anomalous dispersion (SAD). Their promiscuous binding ability to various protein hot spots makes them invaluable for identifying interaction sites within proteins, facilitating the determination of protein structures. This application is critical for understanding protein function and designing drugs that can modulate protein activity (Bauman et al., 2016).

Synthesis of Medicinal Intermediates

The structural framework of 4-Bromo-3-ethynyl-1-methylpyrazole lends itself to the synthesis of various medicinal intermediates. For example, the preparation of 3,4-substituted-5-aminopyrazoles, which are crucial intermediates in drug discovery, utilizes similar compounds for constructing complex molecules that could serve as potential therapeutic agents. This demonstrates the compound's utility in the synthesis of novel pharmaceuticals, highlighting its importance in medicinal chemistry (Havel et al., 2018).

Enzymatic Halogenation

The enzymatic halogenation of pyrazoles, including those structurally related to 4-Bromo-3-ethynyl-1-methylpyrazole, showcases the potential of utilizing enzymatic methods for introducing halogen atoms into organic molecules. This approach, using enzymes like chloroperoxidase, allows for the selective halogenation of specific positions on the pyrazole ring, enabling the synthesis of derivatives with desired properties for further research or industrial applications (Franssen et al., 1987).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-bromo-3-ethynyl-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2/c1-3-6-5(7)4-9(2)8-6/h1,4H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTICNZNVAPEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C#C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-ethynyl-1-methylpyrazole

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